Bienvenue dans la boutique en ligne BenchChem!

Tenofovir diphosphate

Intracellular pharmacokinetics HIV Adherence

Tenofovir diphosphate (TFV-DP) is the pharmacologically active intracellular anabolite of the nucleotide reverse transcriptase inhibitor (NtRTI) prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It functions as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and HBV polymerase, acting as an obligate DNA chain terminator.

Molecular Formula C9H16N5O10P3
Molecular Weight 447.17 g/mol
CAS No. 166403-66-3
Cat. No. B176457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir diphosphate
CAS166403-66-3
Synonymstenofovir diphosphate
Molecular FormulaC9H16N5O10P3
Molecular Weight447.17 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
InChIKeyIACQCQDWSIQSRP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenofovir Diphosphate (CAS 166403-66-3): Intracellular Active Metabolite for HIV/HBV Research and Assay Development


Tenofovir diphosphate (TFV-DP) is the pharmacologically active intracellular anabolite of the nucleotide reverse transcriptase inhibitor (NtRTI) prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It functions as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and HBV polymerase, acting as an obligate DNA chain terminator [1][2]. As an acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate, TFV-DP is generated by sequential phosphorylation of the parent compound tenofovir by cellular kinases [3]. Quantitatively, TFV-DP inhibits HIV-1 RT DNA synthesis with a Ki of 1.55 µM and RNA synthesis with a Ki of 0.022 µM .

Tenofovir Diphosphate: Why Not All Nucleotide Analogs Are Functionally Equivalent


Despite sharing the same target (HIV/HBV reverse transcriptase), nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) exhibit profound differences in their intracellular pharmacokinetics, mitochondrial toxicity profiles, and renal handling. Tenofovir diphosphate, as the active metabolite, demonstrates an exceptionally long intracellular half-life in resting cells (≥60 hours) compared to other NRTI-triphosphates like lamivudine-triphosphate (~15-16 hours) [1][2]. This property is not mirrored by its class counterparts and directly impacts dosing flexibility and therapeutic forgiveness [3]. Furthermore, tenofovir exhibits a markedly lower propensity for mitochondrial DNA polymerase γ inhibition and associated toxicity compared to older NRTIs such as zalcitabine, didanosine, or stavudine [4]. Substitution with a less characterized or generic nucleotide analog is not valid due to these critical, quantifiable differences in intracellular pharmacology, which are directly linked to clinical efficacy and safety outcomes.

Tenofovir Diphosphate Quantitative Differentiation Guide: Evidence for Scientific Selection and Procurement


Extended Intracellular Half-Life of Tenofovir Diphosphate vs. Lamivudine Triphosphate

Tenofovir diphosphate (TFV-DP) exhibits a significantly longer intracellular half-life than lamivudine triphosphate (3TC-TP), a commonly used comparator NRTI. In resting peripheral blood mononuclear cells (PBMCs), the half-life of TFV-DP is 50 hours, compared to a median half-life of 15.5 hours for 3TC-TP [1][2]. Furthermore, in some studies, the terminal intracellular half-life of TFV-DP has been reported as ≥60 hours [3]. This difference is not marginal; it is a 3.2- to 3.9-fold increase.

Intracellular pharmacokinetics HIV Adherence NRTI Half-life

Superior Mitochondrial Safety Profile of Tenofovir Diphosphate vs. Zalcitabine and Didanosine

In a direct head-to-head comparison of mitochondrial toxicity in human cells, tenofovir (the prodrug of TFV-DP) demonstrated a significantly lower potential for mitochondrial DNA (mtDNA) depletion than other NRTIs. The potency of mtDNA synthesis inhibition was ranked as zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine (3TC) = abacavir (ABC) = tenofovir. Notably, treatment with tenofovir at concentrations up to 300 µM for 3 weeks produced no significant changes in mtDNA levels in HepG2, skeletal muscle, or renal proximal tubule cells [1]. This contrasts sharply with ddC and ddI, which are potent inhibitors of mtDNA synthesis.

Mitochondrial toxicity DNA polymerase gamma NRTI Safety In vitro toxicology

Prodrug-Driven 4.4- to 9.6-Fold Increase in Intracellular Tenofovir Diphosphate with TAF vs. TDF

Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir designed to enhance intracellular delivery of TFV-DP while reducing systemic tenofovir exposure. Direct comparative studies show that TAF yields significantly higher TFV-DP concentrations in target cells (PBMCs) than tenofovir disoproxil fumarate (TDF). In a three-study analysis, TFV-DP levels in PBMCs were 4.4-fold higher with TAF vs. TDF [1]. Another study found a 2.4-fold increase in TFV-DP after switching from TDF to TAF [2]. Most strikingly, under directly observed therapy, TFV-DP concentrations were 7.7- to 9.6-fold higher with TAF/FTC compared to TDF/FTC [3].

Prodrug Tenofovir alafenamide Intracellular targeting PBMC Pharmacokinetics

HIV-1 Inhibition Potency of Tenofovir Diphosphate Compared to Lamivudine and Emtricitabine

In vitro antiviral activity assays demonstrate that tenofovir (the prodrug of TFV-DP) exhibits potent inhibition of HIV-1 replication, with EC50 values comparable to other NRTIs. The mean EC50 for tenofovir against HIV-1 was 0.82 ± 0.62 µM [1]. For comparison, the EC50 for lamivudine (3TC) was 0.43 ± 0.13 µM, and for emtricitabine (FTC) was 0.1 ± 0.1 µM [1]. While FTC shows a lower EC50, tenofovir's potency is within the same order of magnitude and is complemented by its superior intracellular pharmacokinetics.

HIV EC50 Antiviral potency NRTI In vitro

Defined Renal Transporter Profile of Tenofovir Diphosphate: Substrate of OAT1, OAT3, and MRP4

Tenofovir is actively secreted by renal proximal tubules via specific transporters: uptake is mediated primarily by organic anion transporter 1 (OAT1) and OAT3, while luminal efflux is mediated by multidrug resistance-associated protein 4 (MRP4) [1][2]. This is a well-characterized pathway distinct from many other NRTIs. In contrast, the related nucleotide analog adefovir shares OAT1 and MRP4 for its renal elimination, but other analogs like cidofovir show a different transporter profile, with a limited contribution from MRP4 [3].

Renal transporters OAT1 MRP4 Nephrotoxicity Drug-drug interactions

Tenofovir Diphosphate as the Key In Vitro-In Vivo Translational Biomarker for Antiviral Efficacy

Intracellular concentrations of tenofovir diphosphate (TFV-DP) have been validated as the primary determinant for translating in vitro antiviral activity to in vivo efficacy. A 2018 study established that the in vivo EC50 for viral inhibition, derived from clinical meta-analyses, was in good agreement with in vitro EC50 values when normalized to intracellular TFV-DP levels [1]. Critically, this study demonstrated that despite the EC50 values for the prodrugs TDF and TAF being nearly two orders of magnitude apart (based on prodrug concentration), their antiviral effects were comparable when aligned with the resulting TFV-DP concentration in PBMCs [1].

Biomarker In vitro-in vivo correlation PK/PD Tenofovir diphosphate Antiviral efficacy

Tenofovir Diphosphate: Primary Research and Industrial Applications Guided by Evidence


Intracellular Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of NRTI-Based Regimens

Given its uniquely long intracellular half-life of ≥50 hours in resting cells [1][2], tenofovir diphosphate is the preferred analyte for developing and validating mathematical models of antiviral drug persistence and adherence. Researchers utilize TFV-DP concentrations in PBMCs or dried blood spots (DBS) to establish PK/PD relationships and predict viral suppression, a strategy directly supported by evidence establishing TFV-DP as the key translational biomarker [3].

Comparative Toxicology and Mitochondrial Safety Screening

In studies designed to assess the mitochondrial toxicity of novel antiviral candidates or to benchmark safety profiles, tenofovir diphosphate (as its prodrug) serves as a critical low-toxicity control. The quantitative data demonstrating its minimal effect on mtDNA synthesis compared to older NRTIs like zalcitabine and didanosine [4] positions it as an essential comparator for validating new assays and identifying compounds with improved mitochondrial safety margins.

Renal Transporter Interaction and Nephrotoxicity Studies

The well-defined renal transporter profile of tenofovir (substrate of OAT1, OAT3, and MRP4) makes it a standard probe substrate for investigating drug-drug interactions and mechanisms of tubular toxicity. As demonstrated in studies with cobicistat [5] and comparative studies with adefovir and cidofovir [6], TFV-DP is used to evaluate the impact of co-administered agents on renal clearance and to assess the nephrotoxic potential of new nucleotide analogs.

In Vitro Virology and Resistance Profiling

Tenofovir diphosphate is a fundamental tool for in vitro virology studies, including the determination of antiviral EC50 values against HIV-1 and HBV [7] and the characterization of resistance mutations (e.g., K65R). Its unique chain-termination mechanism and well-documented resistance profile make it an essential comparator in phenotypic assays evaluating the susceptibility of viral isolates to NRTIs and novel RT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.